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Compound of Interest

Compound Name: 3,5-Dimethylheptane

Cat. No.: B146769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

3,5-Dimethylheptane (C₉H₂₀). The information is compiled from various authenticated sources

and is intended to be a valuable resource for professionals in research, science, and drug

development. This document summarizes key quantitative data, details experimental protocols

for thermodynamic property determination, and provides visualizations of experimental

workflows and theoretical methodologies.

Core Thermodynamic Properties
3,5-Dimethylheptane is a branched alkane with a molecular weight of 128.26 g/mol .[1][2]

Understanding its thermodynamic properties is crucial for various applications, including its use

as a solvent in chemical reactions and as a fuel additive.[3]

Quantitative Data Summary
The following tables summarize the key thermodynamic and physical properties of 3,5-
Dimethylheptane.

Table 1: Physical Properties of 3,5-Dimethylheptane
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Property Value Unit Source

Molecular Weight 128.26 g/mol [1][2]

Melting Point -102.89 °C [3]

Boiling Point 136 °C [3]

Flash Point 23 °C [3]

Density 0.73 g/cm³ [3]

Refractive Index 1.4040-1.4070 [3]

Vapor Pressure at

25°C
9.18 mmHg [3]

Table 2: Thermodynamic Properties of 3,5-Dimethylheptane
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Property Value Unit Source

Standard Gibbs Free

Energy of Formation

(ΔfG°)

20.02 kJ/mol [1][2]

Enthalpy of Formation

at Standard

Conditions (Gas,

ΔfH°gas)

-239.65 kJ/mol [1][2]

Enthalpy of Fusion at

Standard Conditions

(ΔfusH°)

12.02 kJ/mol [1][2]

Enthalpy of

Vaporization at

Standard Conditions

(ΔvapH°)

34.85 kJ/mol [1]

Heat of Combustion,

Gross form

(Δc,grossH)

6118.31 kJ/mol [2]

Heat of Combustion,

Net Form (Δc,netH)
5678.190 kJ/mol [2]

Ideal Gas Heat

Capacity (Cp,gas)
Varies with temp. J/mol·K [1][2]

Experimental Protocols
The determination of the thermodynamic properties of organic compounds like 3,5-
Dimethylheptane involves various experimental techniques. Below are detailed methodologies

for key experiments.

Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is a primary method for determining the standard enthalpy of formation

of combustible organic compounds.
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Methodology:

Sample Preparation: A precisely weighed sample of high-purity 3,5-Dimethylheptane is

placed in a crucible within a combustion bomb. A fuse wire is positioned to ensure ignition.

Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen.

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated

calorimeter. The initial temperature of the water is recorded with high precision.

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water

is monitored and recorded at regular intervals until it reaches a maximum and then begins to

cool.

Data Analysis:

The heat capacity of the calorimeter system is determined by combusting a standard

substance with a known heat of combustion (e.g., benzoic acid).

The total heat released by the combustion of 3,5-Dimethylheptane is calculated from the

observed temperature change and the calorimeter's heat capacity.

Corrections are applied for the heat of ignition and the formation of any side products

(e.g., nitric acid from residual nitrogen).

The standard enthalpy of combustion is calculated from the corrected heat release and the

moles of the sample.

The standard enthalpy of formation is then determined using Hess's Law, by combining

the experimental enthalpy of combustion with the known standard enthalpies of formation

of the combustion products (CO₂ and H₂O).
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Caption: Experimental Workflow for Combustion Calorimetry.
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Correlation-Gas Chromatography for Enthalpy of
Vaporization
Correlation-gas chromatography (c-GC) is a technique used to determine the enthalpy of

vaporization of volatile compounds.

Methodology:

Standard Selection: A series of standard compounds with well-established vaporization

enthalpies and similar chemical structures (e.g., other alkanes) are chosen.

Sample Preparation: A mixture containing the 3,5-Dimethylheptane and the selected

standards is prepared.

Gas Chromatography: The mixture is injected into a gas chromatograph equipped with a

suitable column. The experiment is run isothermally at several different temperatures.

Data Collection: The retention times for each compound in the mixture are recorded at each

temperature.

Data Analysis:

For each temperature, the natural logarithm of the retention time (or a related parameter)

is plotted against the reciprocal of the absolute temperature (1/T) for each compound.

The slope of the resulting line for each compound is proportional to its enthalpy of transfer

from the stationary phase to the mobile phase.

A correlation plot is created by plotting the known vaporization enthalpies of the standards

against their corresponding slopes from the chromatographic data.

The enthalpy of vaporization of 3,5-Dimethylheptane is determined by interpolating its

experimentally determined slope onto the correlation plot.
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Caption: Workflow for Correlation-Gas Chromatography.
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Theoretical Methodologies
In addition to experimental determination, theoretical methods are employed to estimate

thermodynamic properties. The Benson group additivity method is a widely used technique.

Benson Group Additivity Method
This method estimates the thermodynamic properties of a molecule by summing the

contributions of its constituent functional groups.

Methodology:

Molecular Decomposition: The chemical structure of 3,5-Dimethylheptane is broken down

into its constituent groups. For 3,5-Dimethylheptane, the groups are:

Two primary carbon atoms bonded to one other carbon and three hydrogen atoms: C-(C)

(H)₃

Two secondary carbon atoms bonded to two other carbons and two hydrogen atoms: C-

(C)₂(H)₂

Two tertiary carbon atoms bonded to three other carbons and one hydrogen atom: C-

(C)₃(H)

One secondary carbon atom bonded to two other carbons and two hydrogen atoms: C-

(C)₂(H)₂

Group Value Assignment: Each group is assigned a predetermined value for a specific

thermodynamic property (e.g., enthalpy of formation, entropy, heat capacity). These values

are derived from experimental data of a large number of compounds.

Summation: The group values are summed to obtain an initial estimate of the property for the

entire molecule.

Symmetry and Isomer Corrections: Corrections are applied to account for molecular

symmetry and the presence of stereoisomers.
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Caption: Benson Group Additivity Method Logic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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